molecular formula C21H25N7O2 B6474241 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640873-20-5

2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6474241
CAS No.: 2640873-20-5
M. Wt: 407.5 g/mol
InChI Key: SGQUPJLFSHVMPK-UHFFFAOYSA-N
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Description

This compound features a pyrano[4,3-b]pyridine core substituted at position 3 with a carbonitrile group and at position 2 with a piperazine-linked 2-(morpholin-4-yl)pyrimidine moiety. The molecular formula is C₂₁H₂₅N₇O₂ (molecular weight: 407.48 g/mol), derived by adjusting the structure in (which includes a 6-methyl group on the pyrimidine, increasing its molecular weight to 421.5 g/mol). The morpholine ring enhances solubility due to its polar oxygen atoms, while the carbonitrile group may act as a hydrogen bond acceptor, influencing binding affinity. Current literature lacks explicit data on its physical properties (e.g., melting point, solubility) or biological activity, necessitating inferences from structural analogs.

Properties

IUPAC Name

2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-2-18(17)24-20(16)27-6-4-26(5-7-27)19-1-3-23-21(25-19)28-8-11-29-12-9-28/h1,3,13H,2,4-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQUPJLFSHVMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antithrombotic properties , acting as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This inhibition is crucial for regulating cellular processes related to thrombosis and inflammation. Studies have shown that compounds targeting PI3Kβ can effectively reduce thrombus formation in preclinical models, indicating potential therapeutic benefits in treating thrombotic diseases.

Drug Development

Due to its structural complexity, this compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its morpholine and piperazine moieties allow for modifications that can enhance pharmacological profiles or target specific biological pathways. Ongoing research focuses on optimizing these derivatives for improved efficacy and safety profiles.

Biological Research

In biological studies, the compound is utilized as a biochemical probe to explore various signaling pathways influenced by PI3Kβ. Its role in modulating cellular responses makes it a candidate for further exploration in cancer biology and metabolic disorders where PI3K signaling is dysregulated.

Case Study 1: Antithrombotic Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antithrombotic activity in animal models. The mechanism was attributed to the selective inhibition of PI3Kβ, which led to reduced platelet aggregation and thrombus formation under flow conditions. This highlights the compound's potential as a therapeutic agent for preventing cardiovascular events.

Case Study 2: Synthesis and Optimization

Research conducted at a pharmaceutical company focused on synthesizing analogs of this compound to enhance its bioavailability and selectivity. The optimization process involved modifying the piperazine ring and evaluating the resulting compounds for their pharmacokinetic properties. Several analogs showed improved activity against thrombus formation compared to the original compound.

Comparison with Similar Compounds

Core Scaffold Diversity

  • Pyrano[4,3-b]pyridine (Target): Conformationally constrained fused ring system may restrict rotational freedom, improving target selectivity compared to simpler pyridine or pyrimidine cores (e.g., ).
  • Pyridine-Triazole () : Flexible triazole linker allows for diverse binding modes but may reduce specificity.

Substituent Effects

  • Morpholine vs.
  • Carbonitrile Group : Common in all compounds; likely acts as a hydrogen bond acceptor, critical for kinase or enzyme inhibition (e.g., ).

Halogen and Heteroatom Modifications

  • Fluorine () : The difluoropyrrolidine group in improves metabolic stability and bioavailability via reduced CYP450 metabolism.

Preparation Methods

Formation of the Pyrano[4,3-b]pyridine Core

The pyrano[4,3-b]pyridine scaffold is synthesized via a cyclocondensation reaction between substituted acrylonitriles and salicylaldehyde derivatives. For example, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 1250840-53-9) serves as a critical intermediate. This compound is prepared by reacting 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile with phosphoryl chloride (POCl₃) under reflux conditions, achieving a 66% yield.

Reaction Conditions:

  • Reagent: POCl₃ (3.5 equiv)

  • Temperature: 110°C

  • Duration: 6 hours

  • Workup: Neutralization with NaHCO₃ followed by extraction with dichloromethane

Coupling with the Morpholinylpyrimidine Fragment

Synthesis of 2-(Morpholin-4-yl)pyrimidin-4-ylpiperazine

The morpholinylpyrimidine subunit is prepared via a two-step sequence:

  • Step 1: Suzuki-Miyaura coupling of 4-chloropyrimidine with morpholine.

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Toluene/EtOH (4:1)

    • Yield: 85%

  • Step 2: Introduction of the piperazine group at position 4 of the pyrimidine ring using Buchwald-Hartwig amination.

    • Catalyst: Pd₂(dba)₃/Xantphos

    • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

    • Solvent: 1,4-Dioxane

    • Temperature: 100°C

    • Yield: 78%

Final Assembly via Nucleophilic Substitution

The piperazine-linked pyrimidine is coupled to the pyrano[4,3-b]pyridine intermediate under mild basic conditions:

Optimized Protocol:

  • Reactants:

    • Piperazine-functionalized pyrano[4,3-b]pyridine (1.0 equiv)

    • 4-(4-Bromopyrimidin-2-yl)morpholine (1.1 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Duration: 8 hours

  • Yield: 68%

Purification:
Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.

Reaction Optimization and Scalability

Catalytic Systems Comparison

The choice of palladium catalysts significantly impacts yields in cross-coupling steps:

CatalystLigandYield (%)
Pd(OAc)₂BINAP52
Pd₂(dba)₃Xantphos78
PdCl₂(PPh₃)₂DPPF65

Data adapted from patent WO2004054505A2.

Solvent Effects on Piperazine Substitution

Polar aprotic solvents enhance nucleophilicity:

SolventDielectric ConstantYield (%)
DMF36.772
DMSO46.768
NMP32.265

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.2 Hz, 1H, pyrano-H), 4.32–4.28 (m, 2H, morpholine-OCH₂), 3.78–3.71 (m, 4H, piperazine-NCH₂).

  • IR (KBr):
    ν 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

  • HRMS (ESI):
    Calculated for C₂₄H₂₆N₇O₂ [M+H]⁺: 452.2091; Found: 452.2089.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve safety and efficiency in POCl₃-mediated chlorinations:

  • Residence Time: 8 minutes

  • Throughput: 1.2 kg/day

  • Purity: 99.2%

Waste Management

  • POCl₃ Quenching: Automated NaOH scrubbers neutralize excess reagent, reducing environmental impact.

  • Solvent Recovery: >90% DMF reclaimed via vacuum distillation.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

The C-4 position of pyrimidine exhibits higher reactivity toward palladium-catalyzed couplings compared to C-2 or C-5 positions. Computational studies (DFT) confirm lower activation energy for C-4 substitution (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for C-2).

Stability of the Nitrile Group

The electron-deficient carbonitrile moiety is prone to hydrolysis under strongly acidic conditions. Storage recommendations:

  • Temperature: 2–8°C

  • Atmosphere: Argon

  • Stabilizer: 0.1% (w/w) BHT

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what are the critical steps requiring optimization?

The synthesis of this complex heterocyclic compound typically involves multi-step reactions, including coupling of morpholine-containing pyrimidine with piperazine derivatives, followed by cyclization to form the pyrano[4,3-b]pyridine core. Key steps requiring optimization include:

  • Coupling reactions : Ensuring regioselectivity during the formation of the piperazine-pyrimidine linkage, often using palladium catalysts or nucleophilic substitution under controlled pH and temperature .
  • Cyclization : Achieving high yields via solvent selection (e.g., DMF or THF) and catalyst choice (e.g., p-toluenesulfonic acid) to minimize side products .
  • Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the final product with ≥95% purity .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the pyrimidine, piperazine, and pyrano-pyridine moieties, with attention to splitting patterns for stereochemical analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use of SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm the spatial arrangement of the morpholine and pyrimidine groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Kinase inhibition assays : Fluorescence-based or radiometric assays to test binding affinity against target kinases (e.g., PI3K or MAPK families), given the compound’s structural similarity to kinase inhibitors .
  • Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines, with IC₅₀ calculations .
  • Solubility and stability studies : HPLC or UV-Vis spectroscopy to determine kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Temperature control : Lowering reaction temperatures during coupling steps to reduce undesired dimerization .
  • Catalyst screening : Testing alternatives to Pd catalysts (e.g., copper-mediated Ullmann couplings) to enhance efficiency .
  • Flow chemistry : Implementing continuous flow reactors for precise control of exothermic cyclization steps, improving scalability .

Q. What computational approaches are suitable for predicting the compound’s drug-likeness and target interactions?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets, using crystallographic data from related compounds .
  • ADMET prediction : Tools like SwissADME or QikProp to estimate permeability (LogP), bioavailability, and potential toxicity risks .
  • Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to analyze electron distribution in the pyrimidine ring, guiding SAR studies .

Q. How can contradictory binding affinity data across different assays be resolved?

  • Assay validation : Cross-verifying results using orthogonal methods (e.g., SPR vs. ITC) to rule out false positives/negatives .
  • Buffer optimization : Adjusting ionic strength or co-solvents (e.g., DMSO) to mimic physiological conditions .
  • Impurity profiling : LC-MS to identify trace impurities (e.g., unreacted intermediates) that may interfere with binding .

Q. What strategies are effective in elucidating the mechanism of action (MoA) in complex biological systems?

  • Chemical proteomics : Using affinity-based pull-down assays with biotinylated analogs to identify off-target interactions .
  • Transcriptomics : RNA-seq to map downstream gene expression changes post-treatment, highlighting affected pathways (e.g., apoptosis or cell cycle) .
  • Cryo-EM : Resolving ligand-target complexes at near-atomic resolution to visualize binding interfaces .

Methodological Notes

  • Data interpretation : Always correlate structural modifications (e.g., substituents on the pyrimidine ring) with activity trends using multivariate regression analysis .
  • Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously, as heterocyclic syntheses are highly sensitive to ambient conditions .

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